molecular formula C8H11Cl2NO2S B2910663 2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride CAS No. 2253639-70-0

2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride

Cat. No.: B2910663
CAS No.: 2253639-70-0
M. Wt: 256.14
InChI Key: MHNUMURULAPEGQ-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid hydrochloride is a nonproteinogenic amino acid derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. Its hydrochloride salt enhances solubility, facilitating applications in drug discovery and organic synthesis .

Properties

IUPAC Name

2-amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S.ClH/c1-4-5(3-7(9)13-4)2-6(10)8(11)12;/h3,6H,2,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNUMURULAPEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Cl)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of substituted propanoic acid derivatives. Key structural analogs include:

Compound Name Substituents/Modifications Key Structural Differences Similarity Score (if available) Reference
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride Pyridine ring (5-chloro) instead of thiophene Heterocycle substitution (pyridine vs. thiophene) N/A
(S)-2-Amino-3-(4-benzoylphenyl)propanoic acid Benzophenone substituent Aromatic phenyl group with benzoyl moiety 0.98
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride 1,3-Benzodioxole ring Oxygen-containing heterocycle N/A
2-Amino-3-sulfanylpropanoic acid hydrochloride Sulfanyl (-SH) group Replacement of thiophene with sulfanyl group N/A

Key Observations :

  • Heterocyclic Variations : Replacement of the thiophene ring with pyridine (e.g., 5-chloropyridinyl) alters electronic properties and binding affinity due to nitrogen’s electronegativity .
  • Functional Group Modifications: The sulfanyl group in 2-amino-3-sulfanylpropanoic acid hydrochloride increases reactivity but reduces stability compared to the chloro-methyl thiophene system .

Physicochemical Properties

Comparative data on molecular weight, solubility, and stability:

Compound Name Molecular Weight (g/mol) Solubility Storage Conditions Reference
2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid hydrochloride ~265.1 (estimated) Likely soluble in DMSO, methanol Room temperature (desiccated) N/A
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride 245.66 Soluble in water, DMSO 4°C, protected from light
(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride 253.7 Soluble in polar aprotic solvents -20°C
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride 305.6 Water-soluble Ambient

Key Observations :

  • The thiophene-based compound’s solubility profile is comparable to benzodioxole and pyridine analogs but may exhibit lower aqueous solubility than dihydrochloride salts (e.g., pyridine analog) due to reduced ionic character .
  • Stability is influenced by substituents: electron-withdrawing groups (e.g., chlorine) enhance stability, while sulfanyl groups may increase oxidation susceptibility .

Key Challenges :

  • Thiophene functionalization requires precise control to avoid over-halogenation.
  • Pyridine derivatives often necessitate chiral catalysts for enantioselective synthesis .

Pharmacological and Biochemical Relevance

  • Target Engagement : The chloro-methyl thiophene group may enhance binding to enzymes or receptors with hydrophobic active sites, similar to benzannulated derivatives in .
  • Metabolic Stability : Chlorine substitution likely reduces metabolic degradation compared to hydroxylated analogs (e.g., 2-hydroxybenzene derivatives in ) .

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